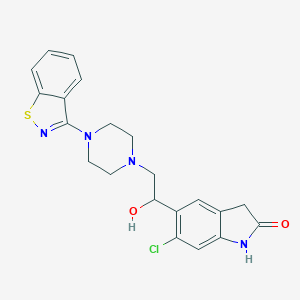

Hydroxy Ziprasidone

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1-hydroxyethyl]-6-chloro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O2S/c22-16-11-17-13(10-20(28)23-17)9-15(16)18(27)12-25-5-7-26(8-6-25)21-14-3-1-2-4-19(14)29-24-21/h1-4,9,11,18,27H,5-8,10,12H2,(H,23,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNREZQRIITXHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(C2=C(C=C3C(=C2)CC(=O)N3)Cl)O)C4=NSC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization of Hydroxy Ziprasidone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of hydroxy ziprasidone (B1663615), a known impurity and metabolite of the atypical antipsychotic drug ziprasidone. The information presented herein is intended to support research, drug development, and quality control activities related to ziprasidone. This document details a plausible synthetic route, purification methods, and key analytical characterization techniques.

Introduction

Hydroxy ziprasidone, chemically known as 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-1-hydroxyethyl]-6-chloro-1,3-dihydro-2H-indol-2-one, is a significant related substance of ziprasidone. Its presence in the final drug product needs to be monitored and controlled to ensure the safety and efficacy of the medication. This guide outlines a detailed methodology for its synthesis and characterization, providing a valuable resource for chemists and analysts in the pharmaceutical industry.

Synthesis of Hydroxy Ziprasidone

The synthesis of hydroxy ziprasidone can be achieved through a multi-step process. A plausible synthetic pathway involves the preparation of a key intermediate, 6-chloro-5-(2-chloro-1-hydroxyethyl)-indolone, followed by its condensation with 3-(1-piperazinyl)-1,2-benzisothiazole.

Synthetic Pathway

Caption: Synthetic pathway for hydroxy ziprasidone.

Experimental Protocols

Step 1: Synthesis of 6-chloro-5-(2-chloro-acetyl)-indolone

-

To a stirred suspension of a Lewis acid (e.g., aluminum chloride) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, add chloroacetyl chloride dropwise at 0-5 °C.

-

Add 6-chloro-1,3-dihydro-indol-2-one portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully pouring the mixture into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 6-chloro-5-(2-chloro-1-hydroxyethyl)-indolone

-

Dissolve 6-chloro-5-(2-chloro-acetyl)-indolone in a suitable solvent (e.g., methanol).

-

Cool the solution to 0-5 °C and add a reducing agent (e.g., sodium borohydride) portion-wise.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Quench the reaction by adding a dilute acid (e.g., 1M HCl) until the effervescence ceases.

-

Remove the solvent under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the desired product.

Step 3: Synthesis of Hydroxy Ziprasidone

-

Reflux a mixture of 6-chloro-5-(2-chloro-1-hydroxyethyl)-indolone, 3-(1-piperazinyl)-1,2-benzisothiazole, a base (e.g., sodium carbonate), and a catalytic amount of an alkali metal halide (e.g., potassium iodide) in an aqueous or alcoholic solvent for 24-48 hours.[1]

-

Cool the reaction mixture to room temperature and filter the precipitated solid.

-

Wash the solid with water and then with a small amount of cold ethanol.

-

The crude hydroxy ziprasidone can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) or by recrystallization.

Characterization of Hydroxy Ziprasidone

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of hydroxy ziprasidone.

Spectroscopic Characterization

Note: The following spectroscopic data are predicted and should be confirmed by experimental analysis.

Table 1: Predicted NMR Spectral Data for Hydroxy Ziprasidone

| ¹H-NMR (Predicted) | ¹³C-NMR (Predicted) |

| Chemical Shift (δ, ppm) | Assignment |

| ~10.5 | 1H, s, NH (oxindole) |

| ~8.1-7.3 | 4H, m, Ar-H (benzisothiazole) |

| ~7.2 | 1H, s, Ar-H (oxindole) |

| ~6.8 | 1H, s, Ar-H (oxindole) |

| ~4.9 | 1H, t, CH-OH |

| ~3.6 | 1H, br s, OH |

| ~3.4 | 2H, t, CH₂-N |

| ~2.8-2.6 | 8H, m, piperazine (B1678402) protons |

Table 2: Predicted Mass Spectrometry Fragmentation of Hydroxy Ziprasidone

| m/z (Predicted) | Proposed Fragment |

| 429.1/431.1 | [M+H]⁺ isotopic pattern for Cl |

| 411.1/413.1 | [M+H - H₂O]⁺ |

| 220.1 | [3-(1-piperazinyl)-1,2-benzisothiazole+H]⁺ |

| 209.0 | [6-chloro-5-(1-hydroxyethyl)-indolin-2-one+H]⁺ |

Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of hydroxy ziprasidone and for its quantification in ziprasidone samples.

Table 3: Proposed HPLC Method for Analysis of Hydroxy Ziprasidone

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Buffer (e.g., phosphate (B84403) buffer, pH 3.0) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Table 4: Estimated Retention Times

| Compound | Estimated Retention Time (min) |

| Ziprasidone | ~10.5 |

| Hydroxy Ziprasidone | ~8.2 |

Note: The retention time of hydroxy ziprasidone is expected to be shorter than that of ziprasidone due to its increased polarity.

Experimental Workflow and Logic

The overall process for the synthesis and characterization of hydroxy ziprasidone can be visualized as a structured workflow.

Caption: Experimental workflow for hydroxy ziprasidone.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of hydroxy ziprasidone. The outlined protocols and analytical methods are intended to serve as a valuable starting point for researchers and professionals in the pharmaceutical field. It is important to note that the provided spectroscopic data are predictive and require experimental verification. Adherence to good laboratory practices and safety precautions is paramount when performing the described procedures.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Hydroxy Ziprasidone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy ziprasidone (B1663615) is a known impurity and potential metabolite of ziprasidone, an atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder. As with any active pharmaceutical ingredient (API), the characterization of its impurities is a critical aspect of drug development and quality control to ensure the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the known chemical and physical properties of hydroxy ziprasidone, detailed experimental protocols for its analysis, and a review of the relevant biological pathways of its parent compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of hydroxy ziprasidone is presented in Table 1. Where experimental data is not available, predicted values have been provided to guide researchers.

| Property | Value | Source |

| IUPAC Name | 5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1-hydroxyethyl]-6-chloro-1,3-dihydro-2H-indol-2-one | [1] |

| CAS Number | 884305-08-2 | [2][3] |

| Chemical Formula | C₂₁H₂₁ClN₄O₂S | [2][3] |

| Molecular Weight | 428.94 g/mol | [2][3] |

| Appearance | Off-white to light yellow solid | [4] |

| Melting Point | >120°C (decomposes) | [2] |

| Boiling Point | Predicted: 688.2 ± 55.0 °C at 760 mmHg | (Predicted) |

| Solubility | Slightly soluble in DMSO (sonicated) and Methanol (heated). Soluble in DMSO at ≥ 150 mg/mL. | [2][4] |

| pKa (Predicted) | Basic pKa: 7.5 (most basic amine), Acidic pKa: 12.5 (amide) | (Predicted) |

| LogP (Predicted) | 3.2 | (Predicted) |

Experimental Protocols

Synthesis of Hydroxy Ziprasidone

The synthesis of hydroxy ziprasidone can be achieved through a multi-step process, often starting from commercially available precursors. A general synthetic route is outlined below, based on procedures for related ziprasidone compounds[5].

Protocol:

-

Preparation of 5-(2-chlorohydroxylethyl)-6-chlorooxindole: This intermediate can be synthesized from 6-chlorooxindole (B1630528) through a Friedel-Crafts acylation followed by reduction of the resulting ketone.

-

Condensation Reaction: A mixture of 3-(1-piperazinyl)-1,2-benzisothiazole, 5-(2-chlorohydroxylethyl)-6-chlorooxindole, a suitable base (e.g., sodium carbonate), and an alkali metal halide (e.g., sodium iodide) is refluxed in an aqueous solvent.

-

Purification: The crude hydroxy ziprasidone is purified by recrystallization or slurrying in an appropriate solvent to yield the final product.

Determination of Melting Point

The melting point of hydroxy ziprasidone can be determined using a standard capillary melting point apparatus.

Protocol:

-

A small amount of the dried hydroxy ziprasidone powder is packed into a capillary tube.

-

The capillary tube is placed in the melting point apparatus.

-

The temperature is gradually increased at a rate of 1-2°C per minute near the expected melting point.

-

The temperature range over which the substance melts is recorded as the melting point. Given its nature to decompose, the temperature at which decomposition begins should be noted.

Determination of Solubility

The solubility of hydroxy ziprasidone can be determined using the shake-flask method.

Protocol:

-

An excess amount of hydroxy ziprasidone is added to a known volume of the solvent of interest (e.g., DMSO, methanol, water) in a sealed container.

-

The mixture is agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is filtered to remove any undissolved solid.

-

The concentration of hydroxy ziprasidone in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Analytical Characterization by HPLC-MS/MS

A sensitive and specific method for the detection and quantification of hydroxy ziprasidone, often in the presence of ziprasidone and other impurities, is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Protocol:

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate, pH 4.7) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for hydroxy ziprasidone, ensuring high selectivity and sensitivity.

-

Biological Context and Signaling Pathways

As hydroxy ziprasidone is primarily classified as an impurity, there is limited direct research on its specific biological activity and effects on signaling pathways. The pharmacological profile of the parent drug, ziprasidone, is well-characterized and provides a context for understanding the potential, albeit likely much weaker, activities of its derivatives.

Ziprasidone's primary mechanism of action is thought to be mediated through a combination of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor antagonism[6]. It also has a high affinity for several other serotonin receptors (5-HT2C, 5-HT1A, 5-HT1D) and is a moderate inhibitor of serotonin and norepinephrine (B1679862) reuptake[6]. The affinities of major metabolites of ziprasidone, such as ziprasidone sulfoxide (B87167) and sulfone, for D2 and 5-HT2A receptors are significantly lower than that of the parent drug, suggesting they do not contribute significantly to its antipsychotic effects[4]. It is plausible that hydroxy ziprasidone would also exhibit a much-reduced affinity for these receptors compared to ziprasidone.

Recent research has indicated that ziprasidone may trigger inflammasome signaling through the PI3K/Akt/mTOR pathway in certain cell types. However, it is unknown if hydroxy ziprasidone shares this activity.

Visualizations

Ziprasidone Metabolism and the Position of Hydroxy Ziprasidone

The following diagram illustrates the major metabolic pathways of ziprasidone, highlighting that hydroxy ziprasidone is considered a process-related impurity rather than a major circulating metabolite.

Analytical Workflow for Hydroxy Ziprasidone

The following diagram outlines a typical analytical workflow for the identification and quantification of hydroxy ziprasidone as an impurity in a ziprasidone drug substance or product.

Conclusion

This technical guide has summarized the available chemical and physical data for hydroxy ziprasidone, a key impurity of the antipsychotic drug ziprasidone. While a complete experimental dataset for all physicochemical properties is not publicly available, the provided information and predictive values offer a solid foundation for researchers and drug development professionals. The outlined experimental protocols for synthesis and analysis provide a starting point for the in-house characterization of this compound. Further research into the potential biological activity of hydroxy ziprasidone, even if minimal, would be beneficial for a comprehensive understanding of the safety profile of ziprasidone-containing pharmaceuticals.

References

- 1. Ziprasidone | C21H21ClN4OS | CID 60854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. psychiatrist.com [psychiatrist.com]

- 5. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In Vitro Metabolism of Ziprasidone to Hydroxy Ziprasidone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziprasidone (B1663615) is an atypical antipsychotic agent extensively metabolized in humans, with less than 5% of the administered dose excreted unchanged. The biotransformation of ziprasidone is complex, involving multiple enzymatic pathways. The primary routes of metabolism are reductive cleavage of the benzisothiazole moiety, predominantly catalyzed by aldehyde oxidase, and oxidative metabolism, mainly mediated by cytochrome P450 3A4 (CYP3A4), leading to the formation of ziprasidone sulfoxide (B87167) and sulfone.[1] Additionally, a metabolic pathway involving the hydration of the C=N bond has been identified, which is the focus of this technical guide as it leads to the formation of hydroxylated metabolites of ziprasidone.[2][3][4] This document provides an in-depth overview of the in vitro metabolism of ziprasidone to hydroxy ziprasidone, including detailed experimental protocols, quantitative data, and visual representations of the metabolic pathways and experimental workflows.

The Emergence of Hydroxy Ziprasidone

While the sulfoxide and sulfone derivatives are well-documented metabolites, the formation of hydroxylated ziprasidone represents another facet of its in vitro biotransformation. A specific hydroxylated metabolite of ziprasidone has been identified with the chemical formula C21H21ClN4O2S and the CAS number 884305-08-2.[5] This guide will now delve into the specifics of this metabolic conversion.

Metabolic Pathway of Ziprasidone to Hydroxy Ziprasidone

The formation of hydroxy ziprasidone from ziprasidone is a phase I metabolic reaction. While the major oxidative pathways are attributed to CYP3A4, the specific enzymatic mediators of the hydration of the C=N bond leading to hydroxylation are not as extensively documented in publicly available literature. However, based on the known roles of cytochrome P450 enzymes in drug metabolism, it is highly probable that a member of this superfamily is involved in the hydroxylation of ziprasidone.

Figure 1: Metabolic conversion of ziprasidone to hydroxy ziprasidone.

Quantitative Data on In Vitro Metabolism

Currently, there is a lack of specific quantitative kinetic data (e.g., Km and Vmax) in the public domain detailing the in vitro formation of hydroxy ziprasidone. The majority of published studies have focused on the kinetics of the formation of the major metabolites, ziprasidone sulfoxide and sulfone.

For context, the apparent Km and Vmax values for the formation of the major metabolite, ziprasidone sulfoxide (measured as the sum of sulfoxide and sulphone), in human liver microsomes have been reported as 235 µM and 1.14 nmol/mg protein/min, respectively. This reaction is predominantly catalyzed by CYP3A4.

| Metabolite | Enzyme System | Km (µM) | Vmax (nmol/mg protein/min) |

| Ziprasidone Sulfoxide | Human Liver Microsomes (CYP3A4) | 235 | 1.14 |

| Hydroxy Ziprasidone | Not explicitly reported | - | - |

Table 1: In Vitro Metabolic Parameters for Ziprasidone Metabolites

Experimental Protocols

To investigate the in vitro metabolism of ziprasidone to hydroxy ziprasidone, a series of experiments can be designed utilizing subcellular fractions, such as human liver microsomes (HLMs), which are rich in CYP enzymes.

Objective: To characterize the in vitro formation of hydroxy ziprasidone from ziprasidone.

Materials:

-

Ziprasidone

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for analytical quantification

-

High-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (LC-MS/MS)

Experimental Workflow:

Figure 2: Experimental workflow for in vitro metabolism studies.

Detailed Procedure:

-

Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing phosphate buffer, human liver microsomes, and ziprasidone at various concentrations.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each tube.

-

Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a specified period (e.g., 0, 5, 15, 30, and 60 minutes).

-

Termination of Reaction: Terminate the reactions by adding a volume of ice-cold acetonitrile.

-

Sample Preparation: Add an internal standard to each sample for accurate quantification. Centrifuge the samples to precipitate proteins.

-

Analysis: Transfer the supernatant to HPLC vials for analysis by a validated LC-MS/MS method to identify and quantify the formation of hydroxy ziprasidone.

Analytical Considerations

The detection and characterization of hydroxylated metabolites of ziprasidone necessitate the use of sensitive and specific analytical techniques. High-resolution mass spectrometry (HRMS) is particularly valuable for identifying unknown or minor metabolites due to its ability to provide accurate mass measurements, which can be used to determine the elemental composition of the metabolite. Tandem mass spectrometry (MS/MS) is then employed to obtain structural information by fragmenting the metabolite ion and analyzing the resulting product ions.

Conclusion

The in vitro metabolism of ziprasidone is a multifaceted process involving several enzymatic pathways. While the formation of sulfoxide and sulfone metabolites via CYP3A4 and the reductive cleavage by aldehyde oxidase are the most prominent routes, the potential for hydroxylation through the hydration of the C=N bond presents an important area for further investigation. The identification of a specific "hydroxy ziprasidone" metabolite provides a clear target for future research to elucidate the precise enzymatic mechanisms, kinetics, and potential clinical relevance of this metabolic pathway. The experimental protocols and analytical strategies outlined in this guide provide a framework for researchers to further explore the in-depth metabolic profile of ziprasidone.

References

- 1. Ziprasidone metabolism, aldehyde oxidase, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ziprasidone | C21H21ClN4OS | CID 60854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Hydroxy Ziprasidone CAS#: 884305-08-2 [m.chemicalbook.com]

The Pharmacological Profile of Hydroxy Ziprasidone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ziprasidone (B1663615), an atypical antipsychotic, undergoes extensive metabolism, resulting in numerous derivatives. Among these, hydroxy ziprasidone has been identified, primarily as a process impurity rather than a major pharmacologically active metabolite. This technical guide synthesizes the available information on the metabolic fate of ziprasidone, providing a comprehensive overview of its biotransformation pathways. Due to the limited specific pharmacological data available for hydroxy ziprasidone, this document will focus on the broader context of ziprasidone's metabolism, a critical aspect for researchers in drug development and pharmacology.

Introduction

Ziprasidone is a well-established atypical antipsychotic agent utilized in the management of schizophrenia and bipolar disorder.[1] Its therapeutic efficacy is attributed to its unique receptor binding profile, acting as an antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, with additional interactions at other serotonergic receptors.[2] The clinical activity of ziprasidone is primarily due to the parent drug.[3] However, like most pharmaceuticals, it is subject to extensive metabolism in the body. Understanding the metabolic pathways of ziprasidone is crucial for a complete pharmacological assessment, including the identification and characterization of its metabolites and potential impurities. One such identified substance is hydroxy ziprasidone, which has been noted in the context of synthesis and impurity profiling. This guide provides a detailed examination of the known metabolic pathways of ziprasidone to contextualize the significance of hydroxy ziprasidone.

Ziprasidone Metabolism

Ziprasidone is extensively metabolized, with only a small fraction of the administered dose being excreted as the unchanged drug. The primary routes of metabolism involve reduction and oxidation, mediated by both cytosolic enzymes and the cytochrome P450 system.

Major Metabolic Pathways

Two principal enzymatic systems are responsible for the biotransformation of ziprasidone:

-

Aldehyde Oxidase: This cytosolic enzyme is responsible for the reductive metabolism of ziprasidone.

-

Cytochrome P450 3A4 (CYP3A4): This is the primary CYP isoenzyme involved in the oxidative metabolism of ziprasidone.

These pathways lead to the formation of several metabolites. The four major circulating metabolites are:

-

Benzisothiazole (BITP) sulphoxide

-

BITP-sulphone

-

Ziprasidone sulphoxide

-

S-methyldihydroziprasidone

It is important to note that the pharmacological activity of these major metabolites has not been found to be clinically significant, with the therapeutic effects of the drug being attributed to the parent ziprasidone molecule.

Hydroxy Ziprasidone: An Impurity Profile

Current scientific literature predominantly identifies "hydroxy ziprasidone" as an impurity related to the manufacturing process of ziprasidone, rather than a significant metabolite. Impurities in pharmaceutical products are substances that are not the active pharmaceutical ingredient (API) or excipients and can arise during synthesis, purification, and storage. Regulatory bodies require the identification and characterization of impurities to ensure the safety and efficacy of the drug product.

The presence of hydroxy ziprasidone as an impurity suggests it is likely formed during the chemical synthesis of ziprasidone. While its exact pharmacological profile is not detailed in publicly available literature, its classification as an impurity implies that its concentration in the final drug product is controlled within strict limits and is not expected to contribute to the therapeutic effect or cause significant adverse reactions.

Quantitative Data Summary

Due to the classification of hydroxy ziprasidone as an impurity and the lack of available research on its specific pharmacological activity, quantitative data such as receptor binding affinities (Ki) and functional activity (IC50/EC50) are not available in the current body of scientific literature.

For the parent compound, ziprasidone, extensive pharmacological data is available. A summary of its receptor binding affinities is provided below for context.

| Receptor | Ki (nM) |

| 5-HT2A | 0.4 |

| D2 | 4.8 |

| 5-HT1A | 3.4 |

| 5-HT2C | 1.3 |

| 5-HT1D | 2.0 |

| α1 | 10 |

| H1 | 47 |

Note: These values are approximate and may vary between studies.

Experimental Protocols

Detailed experimental protocols for the specific pharmacological evaluation of hydroxy ziprasidone are not available. However, standard methodologies are employed for the characterization of impurities in active pharmaceutical ingredients.

Impurity Identification and Characterization

Objective: To identify and structurally elucidate impurities in ziprasidone drug substance.

Methodology:

-

High-Performance Liquid Chromatography (HPLC): A validated HPLC method is used to separate ziprasidone from its impurities. A gradient elution with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and a buffer) is employed on a C18 column. Detection is typically performed using a UV detector at a wavelength where both ziprasidone and its impurities have significant absorbance.

-

Mass Spectrometry (MS): The HPLC system is coupled to a mass spectrometer (LC-MS) to determine the molecular weight of the separated impurities. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The impurity is isolated using preparative HPLC. 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectroscopy are then used to elucidate the chemical structure of the impurity.

Visualizations

Ziprasidone Metabolic Pathways

The following diagram illustrates the major metabolic pathways of ziprasidone.

Caption: Major metabolic pathways of ziprasidone.

Impurity Analysis Workflow

The logical workflow for the identification and characterization of an impurity like hydroxy ziprasidone is depicted below.

Caption: Workflow for impurity identification.

Conclusion

The available evidence strongly indicates that hydroxy ziprasidone is considered a process-related impurity in the synthesis of ziprasidone, rather than a pharmacologically significant metabolite. As such, a detailed pharmacological profile for this specific compound is not available in the public domain. The therapeutic activity of ziprasidone is attributed to the parent molecule, which undergoes extensive metabolism primarily via aldehyde oxidase and CYP3A4 to form several inactive metabolites. For researchers and professionals in drug development, the focus should remain on the well-characterized pharmacology of ziprasidone and the control of impurities, including hydroxy ziprasidone, to ensure the quality, safety, and efficacy of the final pharmaceutical product. Further investigation into the potential, albeit likely low, pharmacological activity of ziprasidone impurities could be a subject for future research.

References

Unraveling the Dopaminergic Profile of Ziprasidone's Metabolites: An In-depth Analysis Reveals a Lack of Significant Activity

A comprehensive review of existing scientific literature and pharmacological data reveals no evidence of a pharmacologically active metabolite of the atypical antipsychotic ziprasidone (B1663615) known as "hydroxy ziprasidone" with a significant mechanism of action at dopamine (B1211576) receptors. Extensive metabolic studies of ziprasidone have identified several metabolites, none of which are hydroxylated derivatives, and all are considered to possess negligible affinity for dopamine D2 and serotonin (B10506) 5-HT2A receptors, the primary targets for antipsychotic efficacy.

Ziprasidone undergoes extensive metabolism in the body, primarily through two main pathways: N-dealkylation and sulfur oxidation. This process results in the formation of several metabolites, including ziprasidone sulfoxide, ziprasidone sulfone, and S-methyl-dihydroziprasidone. However, detailed investigations into the pharmacological properties of these metabolites have consistently shown them to be inactive at the dopamine and serotonin receptors responsible for the therapeutic effects of the parent compound, ziprasidone.[1]

This finding is critical for researchers, scientists, and drug development professionals, as it indicates that the clinical activity of ziprasidone is attributable to the parent molecule itself, and not to the formation of active metabolites. This contrasts with some other psychotropic medications where metabolites play a significant role in the overall therapeutic profile.

Given the absence of "hydroxy ziprasidone" in the metabolic pathways of ziprasidone and the established inactivity of its known metabolites at dopamine receptors, it is not possible to provide a technical guide on its specific mechanism of action.

However, a wealth of information exists regarding the intricate interactions of the parent drug, ziprasidone , with dopamine receptors. A detailed technical guide on the mechanism of action of ziprasidone at these receptors, including quantitative data, experimental protocols, and signaling pathway diagrams, can be provided to address the core interest in the dopaminergic pharmacology of this therapeutic agent. This would include a thorough examination of its binding affinities, functional activities, and the downstream signaling cascades it modulates.

References

Preliminary Toxicological Screening of Hydroxy Ziprasidone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a recommended framework for the preliminary toxicological screening of hydroxy ziprasidone (B1663615). As of the latest literature review, specific toxicological data for hydroxy ziprasidone are not publicly available. The recommendations herein are extrapolated from the known toxicological profile of the parent compound, ziprasidone, and established regulatory guidelines for the safety testing of drug metabolites.

Introduction

Ziprasidone is an atypical antipsychotic agent widely used in the treatment of schizophrenia and bipolar disorder.[1] Its mechanism of action is primarily attributed to its antagonist activity at the dopamine (B1211576) D2 and serotonin (B10506) 5HT2A receptors.[2] Like most pharmaceuticals, ziprasidone undergoes extensive metabolism in the body, leading to the formation of several metabolites. One such metabolite is hydroxy ziprasidone. The safety profile of any drug is not complete without a thorough understanding of the potential toxicity of its major metabolites. This guide outlines a proposed strategy for the preliminary toxicological screening of hydroxy ziprasidone, addressing key areas of concern including cytotoxicity, genotoxicity, and safety pharmacology.

Ziprasidone Metabolism and the Rationale for Metabolite Testing

Ziprasidone is metabolized primarily through two main pathways: glutathione (B108866) reduction and aldehyde oxidase-mediated enzymatic reduction, with a lesser contribution from CYP1A2 and CYP3A4.[2] This metabolic activity generates several active metabolites, including benzothiazole (B30560) sulfoxide (B87167) and benzothiazole sulfone.[2] While specific data on hydroxy ziprasidone is scarce, its formation is plausible through oxidative metabolism.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) recommend the safety testing of drug metabolites that are either unique to humans or are present at significantly higher concentrations in human plasma compared to the animal species used in preclinical toxicology studies of the parent drug.[3] Therefore, a comprehensive toxicological assessment of hydroxy ziprasidone is a critical step in the overall safety evaluation of ziprasidone.

Proposed In Vitro Toxicological Screening

Cytotoxicity Assessment

Objective: To determine the potential of hydroxy ziprasidone to cause cell death or inhibit cell proliferation.

Methodology: A tiered approach employing multiple cell lines and endpoints is recommended.

Table 1: Proposed In Vitro Cytotoxicity Assays for Hydroxy Ziprasidone

| Assay | Cell Line(s) | Endpoint(s) | Concentration Range | Rationale |

| MTT or MTS Assay | HepG2 (human liver), SH-SY5Y (human neuroblastoma), Primary human peripheral blood lymphocytes | Cell viability (mitochondrial dehydrogenase activity) | 0.1 µM - 100 µM | Provides a quantitative measure of cell viability and is a standard preliminary screen for cytotoxicity. |

| LDH Release Assay | HepG2, SH-SY5Y | Cell membrane integrity | 0.1 µM - 100 µM | Complements the MTT assay by measuring membrane damage, a different mechanism of cell death. |

| Neutral Red Uptake Assay | HepG2, SH-SY5Y | Lysosomal integrity | 0.1 µM - 100 µM | Assesses the viability of cells based on their ability to maintain lysosomal function. |

| High-Content Imaging | HepG2, SH-SY5Y | Nuclear morphology, membrane permeability, mitochondrial membrane potential, reactive oxygen species (ROS) generation | 0.1 µM - 100 µM | Provides multiparametric analysis of cellular toxicity, offering insights into the mechanism of cell death. |

Genotoxicity Assessment

Objective: To evaluate the potential of hydroxy ziprasidone to induce genetic mutations or chromosomal damage.

Methodology: A standard battery of in vitro genotoxicity tests is recommended in accordance with regulatory guidelines.

Table 2: Proposed In Vitro Genotoxicity Assays for Hydroxy Ziprasidone

| Assay | Test System | Metabolic Activation | Endpoint(s) | Rationale |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) | With and without S9 fraction | Gene mutations (point mutations and frameshifts) | A widely accepted initial screen for mutagenic potential. |

| In Vitro Mammalian Chromosomal Aberration Test | Human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells | With and without S9 fraction | Structural and numerical chromosomal aberrations | Detects clastogenic and aneugenic potential. |

| In Vitro Mammalian Cell Gene Mutation Test (e.g., HPRT or TK assay) | Mouse lymphoma L5178Y cells or CHO cells | With and without S9 fraction | Gene mutations | Assesses the potential to induce forward mutations at a specific genetic locus. |

| In Vitro Micronucleus Test | Human peripheral blood lymphocytes or CHO cells | With and without S9 fraction | Micronuclei formation (indicative of chromosome breakage or loss) | A sensitive indicator of chromosomal damage. |

Studies on the parent compound, ziprasidone, have indicated some genotoxic potential in vitro, particularly in the absence of metabolic activation (S9 mix). It is therefore crucial to assess whether hydroxy ziprasidone contributes to or possesses a different genotoxic profile.

Proposed In Vivo Toxicological Screening

Should in vitro studies indicate potential toxicity, or if hydroxy ziprasidone is a major human metabolite, in vivo studies are warranted.

Objective: To assess the systemic toxicity of hydroxy ziprasidone in a living organism.

Methodology: Acute and repeated-dose toxicity studies in a relevant animal model are recommended.

Table 3: Proposed In Vivo Toxicity Studies for Hydroxy Ziprasidone

| Study | Species | Route of Administration | Duration | Key Parameters Monitored | Rationale |

| Acute Toxicity Study | Rodent (e.g., rat or mouse) | Oral (gavage) and Intravenous | Single dose | Clinical signs, mortality, body weight, gross pathology | To determine the median lethal dose (LD50) and identify target organs of acute toxicity. |

| Repeated-Dose Toxicity Study (e.g., 14- or 28-day) | Rodent (e.g., rat) | Oral (gavage) | Daily for 14 or 28 days | Clinical signs, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology | To identify target organs of toxicity following repeated exposure and to determine a no-observed-adverse-effect level (NOAEL). |

Safety Pharmacology

Objective: To investigate the potential adverse effects of hydroxy ziprasidone on vital physiological functions.

Methodology: A core battery of safety pharmacology studies should be conducted.

Table 4: Proposed Safety Pharmacology Studies for Hydroxy Ziprasidone

| System | Study Type | Parameters Assessed | Rationale |

| Cardiovascular | In vitro hERG assay | Inhibition of the hERG potassium channel | To assess the potential for QT interval prolongation, a known risk with ziprasidone. |

| In vivo telemetry in a conscious, freely moving large animal model (e.g., dog or non-human primate) | ECG (including QT interval), heart rate, blood pressure | To evaluate the overall cardiovascular effects in an integrated system. | |

| Central Nervous System | Functional observational battery (FOB) in rodents | Behavioral and neurological changes | To assess effects on motor activity, coordination, and sensory/motor reflexes. |

| Respiratory | Whole-body plethysmography in rodents | Respiratory rate, tidal volume, minute volume | To evaluate potential effects on respiratory function. |

Experimental Protocols

General In Vitro Cytotoxicity Assay Protocol (MTT Assay Example)

-

Cell Culture: Plate cells (e.g., HepG2) in a 96-well microplate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of hydroxy ziprasidone and a positive control (e.g., doxorubicin). Add the compounds to the respective wells and incubate for 24, 48, and 72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

General In Vitro Genotoxicity Assay Protocol (Ames Test Example)

-

Bacterial Strains: Use a set of tester strains of Salmonella typhimurium and Escherichia coli with different known mutations.

-

Metabolic Activation: Prepare a set of experiments with and without a liver S9 fraction to assess the mutagenicity of the parent compound and its metabolites.

-

Exposure: Mix the tester strains with various concentrations of hydroxy ziprasidone, a positive control, and a negative control, in the presence or absence of the S9 mix.

-

Plating: Plate the mixtures onto minimal glucose agar (B569324) plates.

-

Incubation: Incubate the plates for 48-72 hours.

-

Scoring: Count the number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine or tryptophan).

-

Data Analysis: Compare the number of revertant colonies in the treated groups to the negative control group. A significant, dose-dependent increase in revertant colonies indicates a positive result.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. In-silico and in-vitro study reveals ziprasidone as a potential aromatase inhibitor against breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Atypical Antipsychotic Drug Ziprasidone Protects against Rotenone-Induced Neurotoxicity: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Metabolic Fate of Ziprasidone: A Technical Guide to Its Active Metabolites

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of the active metabolites of ziprasidone (B1663615), an atypical antipsychotic agent. Designed for researchers, scientists, and drug development professionals, this document details the metabolic pathways, experimental protocols for identification, and pharmacological activity of ziprasidone's biotransformation products.

Introduction

Ziprasidone is a benzisothiazolylpiperazine derivative indicated for the treatment of schizophrenia and bipolar disorder. It undergoes extensive metabolism in humans, with less than 5% of the parent drug excreted unchanged.[1][2][3] Understanding the metabolic fate of ziprasidone is crucial for a complete comprehension of its pharmacological profile, potential drug-drug interactions, and overall therapeutic efficacy. This guide summarizes the key findings related to the discovery and characterization of its metabolites.

Metabolic Pathways of Ziprasidone

Ziprasidone is primarily metabolized in the liver through two major enzymatic pathways: a reductive pathway mediated by aldehyde oxidase and oxidative pathways primarily catalyzed by Cytochrome P450 3A4 (CYP3A4).[4][5] These pathways lead to the formation of several circulating metabolites.

The main metabolic routes identified are:

-

S-Oxidation: Oxidation of the sulfur atom in the benzisothiazole ring to form ziprasidone sulfoxide (B87167) and ziprasidone sulfone.

-

Reductive Cleavage and S-Methylation: Reductive cleavage of the benzisothiazole ring, followed by S-methylation, to produce S-methyl-dihydroziprasidone.

-

N-Dealkylation: Cleavage of the ethylpiperazine side chain.

// Nodes Ziprasidone [label="Ziprasidone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Zip_Sulfoxide [label="Ziprasidone Sulfoxide", fillcolor="#FBBC05", fontcolor="#202124"]; Zip_Sulfone [label="Ziprasidone Sulfone", fillcolor="#FBBC05", fontcolor="#202124"]; Reductive_Cleavage_Intermediate [label="Reductive Cleavage\nIntermediate", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; S_Methyl_Dihydroziprasidone [label="S-Methyl-dihydroziprasidone", fillcolor="#34A853", fontcolor="#FFFFFF"]; N_Dealkylation_Products [label="N-Dealkylation\nProducts", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Ziprasidone -> Zip_Sulfoxide [label="CYP3A4", color="#5F6368"]; Zip_Sulfoxide -> Zip_Sulfone [label="CYP3A4", color="#5F6368"]; Ziprasidone -> Reductive_Cleavage_Intermediate [label="Aldehyde Oxidase", color="#5F6368"]; Reductive_Cleavage_Intermediate -> S_Methyl_Dihydroziprasidone [label="Thiol Methyltransferase", color="#5F6368"]; Ziprasidone -> N_Dealkylation_Products [label="CYP3A4", color="#5F6368"];

// Invisible edges for layout {rank=same; Ziprasidone} {rank=same; Zip_Sulfoxide; Reductive_Cleavage_Intermediate; N_Dealkylation_Products} {rank=same; Zip_Sulfone; S_Methyl_Dihydroziprasidone} } // Caption: Principal Metabolic Pathways of Ziprasidone

Key Metabolites and Their Pharmacological Activity

Several metabolites of ziprasidone have been identified in human plasma and urine. The primary circulating metabolites are ziprasidone sulfoxide and ziprasidone sulfone.

Table 1: Major Ziprasidone Metabolites and Their Known Activity

| Metabolite | Formation Pathway | Reported Pharmacological Activity |

| Ziprasidone Sulfoxide | S-Oxidation (CYP3A4) | Low affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors; unlikely to contribute significantly to antipsychotic effect. |

| Ziprasidone Sulfone | S-Oxidation (CYP3A4) | Low affinity for dopamine D2 and serotonin 5-HT2A receptors; unlikely to contribute significantly to antipsychotic effect. |

| S-Methyl-dihydroziprasidone | Reductive Cleavage (Aldehyde Oxidase) and S-Methylation | One of the major metabolites; its pharmacological activity at key receptors is not extensively characterized in publicly available literature. |

While ziprasidone sulfoxide and sulfone are the most abundant circulating metabolites, their low affinity for key therapeutic targets suggests they are not active metabolites in the traditional sense. One report indicated that a metabolite produced by the aldehyde oxidase pathway may possess pharmacological activity, highlighting the importance of further investigation into the properties of S-methyl-dihydroziprasidone.

Experimental Protocols for Discovery, Isolation, and Characterization

The discovery and characterization of ziprasidone metabolites have relied on a combination of in vivo and in vitro studies, utilizing advanced analytical techniques.

In Vivo Human Metabolism Study

A pivotal study in understanding ziprasidone metabolism involved the oral administration of radiolabeled ([¹⁴C] and [³H]) ziprasidone to healthy male volunteers.

-

Sample Collection: Blood, urine, and feces were collected over an 11-day period.

-

Analytical Method: Metabolite profiling was performed using ion-spray liquid chromatography/mass spectrometry (LC/MS) and LC/MS/MS with simultaneous radioactivity monitoring.

-

Metabolite Identification: Twelve metabolites were identified in urine and serum. The structures of the major metabolites were confirmed by comparison with synthetically prepared standards using chromatographic and spectroscopic methods.

In Vitro Metabolism Studies

In vitro experiments using human liver subcellular fractions have been instrumental in elucidating the enzymatic pathways.

-

Incubation: Ziprasidone was incubated with human liver microsomes and cytosolic fractions.

-

Analysis: The formation of metabolites was monitored using LC-MS/MS.

-

Enzyme Identification: The roles of CYP3A4 and aldehyde oxidase were confirmed through these in vitro systems. The formation of a major metabolite from reductive cleavage was characterized in hepatic cytosolic fractions using LC-MS/MS, derivatization, and hydrogen/deuterium exchange.

// Nodes start [label="In Vivo Study\n(Radiolabeled Ziprasidone)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; in_vitro [label="In Vitro Study\n(Liver Fractions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sample_collection [label="Sample Collection\n(Urine, Plasma, Feces)", fillcolor="#FBBC05", fontcolor="#202124"]; metabolite_extraction [label="Metabolite Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; lc_ms [label="LC-MS/MS Analysis\n(Metabolite Profiling)", fillcolor="#34A853", fontcolor="#FFFFFF"]; structure_elucidation [label="Structure Elucidation\n(MS/MS, NMR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; synthesis [label="Synthesis of\nMetabolite Standards", fillcolor="#EA4335", fontcolor="#FFFFFF"]; confirmation [label="Structural Confirmation\n(Comparison to Standards)", fillcolor="#34A853", fontcolor="#FFFFFF"]; activity [label="Pharmacological Activity\n(Receptor Binding Assays)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> sample_collection [color="#5F6368"]; in_vitro -> metabolite_extraction [color="#5F6368"]; sample_collection -> metabolite_extraction [color="#5F6368"]; metabolite_extraction -> lc_ms [color="#5F6368"]; lc_ms -> structure_elucidation [color="#5F6368"]; structure_elucidation -> synthesis [color="#5F6368"]; synthesis -> confirmation [color="#5F6368"]; structure_elucidation -> confirmation [color="#5F6368"]; confirmation -> activity [color="#5F6368"]; } // Caption: General Experimental Workflow for Metabolite Identification

Synthesis of Metabolite Standards

The definitive identification of metabolites relies on the comparison with pure, synthetically produced standards.

-

Synthesis of Ziprasidone Sulfoxide and Sulfone: These metabolites can be synthesized from the parent ziprasidone through oxidation. A common method involves reacting ziprasidone with an oxidizing agent such as hydrogen peroxide in a suitable solvent like acetonitrile. The sulfoxide is formed with one molar equivalent of the oxidizing agent, and further oxidation with a second equivalent yields the sulfone. Purification is typically achieved through column chromatography.

Pharmacological Characterization

The activity of metabolites is assessed through in vitro receptor binding assays.

-

Methodology: Radioligand binding assays are performed using cell membranes expressing the target receptors (e.g., dopamine D2 and serotonin 5-HT2A). The ability of the metabolites to displace a specific radioligand from the receptor is measured to determine their binding affinity (Ki).

Quantitative Data Summary

The following table summarizes the key quantitative findings from the human metabolism study of ziprasidone.

Table 2: Pharmacokinetic Parameters of Ziprasidone and its Metabolites

| Parameter | Value |

| Urinary Excretion of Radioactivity | 20.3 ± 1.0% of administered dose |

| Fecal Excretion of Radioactivity | 66.3 ± 4.8% of administered dose |

| Unchanged Ziprasidone in Serum (based on AUC) | ~46% of total circulating radioactivity |

| Peak Plasma Concentration (Cmax) of Unchanged Ziprasidone (20 mg dose) | 45 ng/mL |

| Time to Peak Plasma Concentration (Tmax) for Ziprasidone and Metabolites | 2 to 6 hours |

Conclusion

The metabolism of ziprasidone is a complex process involving multiple enzymatic pathways and resulting in a variety of metabolites. The major circulating metabolites, ziprasidone sulfoxide and sulfone, appear to be pharmacologically inactive at the primary therapeutic targets. However, the potential activity of metabolites from the reductive pathway, such as S-methyl-dihydroziprasidone, warrants further investigation to fully elucidate the complete pharmacological profile of ziprasidone. The experimental methodologies outlined in this guide provide a framework for the continued exploration of the biotransformation and pharmacological activity of novel pharmaceutical compounds.

References

- 1. Ziprasidone | C21H21ClN4OS | CID 60854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

The Role of Cytochrome P450 Enzymes in the Oxidative Metabolism of Ziprasidone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ziprasidone (B1663615), an atypical antipsychotic agent, undergoes extensive metabolism in humans, with less than 5% of the dose excreted as unchanged drug.[1][2] Its clearance is primarily governed by two main enzymatic pathways: a reductive pathway catalyzed by aldehyde oxidase and oxidative pathways mediated by the Cytochrome P450 (CYP) system.[1][3][4] This technical guide provides an in-depth analysis of the role of CYP450 enzymes in the formation of ziprasidone's oxidative metabolites. In vitro and in vivo studies have conclusively identified CYP3A4 as the principal isoform responsible for this biotransformation. Understanding this metabolic pathway is critical for predicting and managing potential drug-drug interactions, ensuring the safe and effective clinical use of ziprasidone.

Ziprasidone Metabolism: The Central Role of CYP3A4

Ziprasidone's metabolism is multifaceted, involving both reduction and oxidation. While aldehyde oxidase is responsible for the predominant reductive pathway, accounting for approximately two-thirds of the metabolic clearance, the remaining one-third is mediated by CYP450-catalyzed oxidation.

Extensive in vitro studies using human liver microsomes, recombinant CYP isoforms, and isoform-selective chemical inhibitors have been conducted to pinpoint the specific enzymes involved in the oxidative pathways. These studies have demonstrated that CYP3A4 is the major enzyme responsible for metabolizing ziprasidone. Other major isoforms, including CYP1A2, CYP2C9, CYP2C19, and CYP2D6, have been shown to have no significant role in its metabolism. While one study suggested CYP1A2 might contribute to a much lesser extent, the consensus points to CYP3A4 as the key oxidative enzyme.

The primary CYP3A4-mediated metabolites identified are:

-

Ziprasidone Sulphoxide

-

Ziprasidone Sulphone

-

Oxindole Acetic Acid

Ziprasidone sulphoxide and sulphone are the major metabolites found in human serum. However, their affinity for D2 and 5-HT2 receptors is low compared to the parent drug, making it unlikely that they contribute significantly to ziprasidone's antipsychotic effects.

Quantitative Data on CYP450-Mediated Ziprasidone Metabolism

Quantitative analysis of enzyme kinetics and inhibition provides crucial data for predicting the clinical impact of metabolic pathways. The following tables summarize key quantitative findings from in vitro studies.

Table 1: Kinetic Parameters for the Formation of Major Oxidative Metabolites

This table presents the apparent Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) for the formation of the primary oxidative metabolites by human liver microsomes.

| Metabolite(s) | Apparent Kₘ (μM) | Apparent Vₘₐₓ (nmol/mg protein/min) | Citation(s) |

| Ziprasidone Sulphoxide + Sulphone | 235 | 1.14 |

Table 2: Inhibition Constants of Ziprasidone on CYP450 Isoforms

This table shows the inhibitory potential of ziprasidone against various CYP450 enzymes, indicating a low likelihood of ziprasidone causing clinically significant drug interactions by inhibiting these pathways.

| CYP Isoform | Mean Kᵢ (μM) | Notes | Citation(s) |

| CYP2D6 | 6.9 - 16 | Weak inhibition. Free drug concentrations in vivo are at least 1500-fold lower than the mean Kᵢ. | |

| CYP3A4 | 64 - 80 | Weak inhibition. |

Key Experimental Protocols

The characterization of ziprasidone's metabolism has been achieved through a combination of rigorous in vitro and in vivo experimental designs.

In Vitro Identification of Metabolizing Enzymes

-

Objective: To identify the specific CYP450 isoform(s) responsible for ziprasidone's oxidative metabolism.

-

Methodology:

-

Incubation: Radiolabeled ([¹⁴C]-) ziprasidone (typically 10-200 μM) is incubated with human liver microsomes, which contain a mixture of CYP enzymes. Parallel incubations are performed with a panel of recombinant human CYP enzymes (e.g., rCYP1A2, rCYP2C9, rCYP2C19, rCYP2D6, rCYP3A4) to directly assess the metabolic capability of each specific isoform.

-

Inhibition: To confirm the findings, isoform-selective chemical inhibitors (e.g., ketoconazole (B1673606) for CYP3A4) are co-incubated with ziprasidone and human liver microsomes. A significant reduction in metabolite formation in the presence of a specific inhibitor points to the involvement of that enzyme.

-

Analysis: The reaction mixtures are analyzed using High-Performance Liquid Chromatography (HPLC) with radioactivity detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and identify the metabolites formed.

-

Kinetic Analysis: To determine kinetic parameters (Kₘ and Vₘₐₓ), metabolite formation rates are measured at various substrate concentrations and analyzed using methods such as Lineweaver-Burk plots.

-

In Vivo Assessment of Drug Interaction Potential

-

Objective: To confirm in vitro findings and assess the clinical potential for ziprasidone to inhibit CYP2D6 activity.

-

Methodology:

-

Study Design: A randomized, placebo-controlled clinical study in healthy human subjects identified as extensive metabolizers of CYP2D6 substrates.

-

Procedure: Subjects receive a single dose of a specific CYP2D6 probe substrate (e.g., dextromethorphan). This is followed by administration of a single dose of ziprasidone (e.g., 80 mg), a known inhibitor (e.g., paroxetine), or a placebo.

-

Sample Collection & Analysis: Urine is collected over a defined period (e.g., 8 hours) following dextromethorphan (B48470) administration. The ratio of dextromethorphan to its CYP2D6-mediated metabolite (dextrorphan) is measured.

-

Endpoint: A significant change in the urinary dextromethorphan/dextrorphan ratio indicates inhibition of CYP2D6. Studies found that ziprasidone did not significantly alter this ratio, confirming its low potential to act as a CYP2D6 inhibitor in vivo.

-

Visualized Pathways and Workflows

Diagram 1: Ziprasidone Metabolic Pathways

Caption: Major metabolic pathways of ziprasidone.

Diagram 2: Experimental Workflow for CYP450 Phenotyping

Caption: Workflow for identifying CYP450 enzymes in drug metabolism.

Conclusion and Implications

The oxidative metabolism of ziprasidone is definitively attributed to CYP3A4 , which is responsible for approximately one-third of its total clearance. The major CYP-mediated metabolites are ziprasidone sulphoxide and sulphone. Importantly, ziprasidone itself is a weak inhibitor of CYP3A4 and CYP2D6 at clinically relevant concentrations, suggesting a low risk of perpetrating pharmacokinetic drug-drug interactions via these pathways.

However, because CYP3A4 is a major contributor to its clearance, co-administration of ziprasidone with potent CYP3A4 inhibitors (e.g., ketoconazole) or inducers can alter its plasma concentrations, although this effect is moderated by the significant parallel clearance pathway mediated by aldehyde oxidase. This dual-enzyme clearance mechanism makes ziprasidone less susceptible to dramatic pharmacokinetic interactions compared to drugs metabolized solely by a single CYP450 isoform. For drug development professionals, these findings underscore the importance of characterizing all major clearance pathways to accurately predict a drug's interaction profile.

References

Exploratory Studies on the Bioactivity of Hydroxy Ziprasidone and Other Ziprasidone Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziprasidone (B1663615) is an atypical antipsychotic agent with a well-established efficacy in the treatment of schizophrenia and bipolar disorder.[1][2] Its therapeutic effects are attributed to a unique receptor binding profile, primarily characterized by high affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[3][4] The in vivo activity of ziprasidone is not solely dependent on the parent drug; its metabolites may also possess biological activity that could contribute to the overall therapeutic and adverse effect profile. This technical guide provides an in-depth exploration of the bioactivity of ziprasidone's metabolites, with a particular focus on hydroxy ziprasidone, a known impurity. Due to the limited publicly available data on the specific bioactivity of hydroxy ziprasidone and other metabolites, this guide will also detail the well-characterized pharmacology of the parent compound, ziprasidone, and provide standardized experimental protocols for assessing the bioactivity of novel compounds.

Ziprasidone Metabolism

Ziprasidone undergoes extensive metabolism in the liver, with less than 5% of the drug excreted unchanged.[5] The primary metabolic pathways for ziprasidone are:

-

N-dealkylation

-

Sulfur oxidation

-

Reductive cleavage of the benzisothiazole moiety

-

Hydration and subsequent N-dearylation

These pathways lead to the formation of several metabolites. The major circulating metabolites in humans are ziprasidone sulfoxide (B87167) and ziprasidone sulfone . Other identified metabolites include benzisothiazole sulfoxide and benzisothiazole sulfone.

Bioactivity of Hydroxy Ziprasidone

Hydroxy ziprasidone (CAS No: 884305-08-2) is identified as an impurity of ziprasidone. Its chemical name is 5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)-1-hydroxyethyl)-6-chloroindolin-2-one. As of the date of this guide, there is a notable absence of publicly available scientific literature detailing the specific bioactivity, such as receptor binding affinities or functional activities, of hydroxy ziprasidone. Therefore, its potential contribution to the pharmacological profile of ziprasidone remains uncharacterized.

Bioactivity of Major Ziprasidone Metabolites

While specific quantitative data is scarce, some qualitative information on the bioactivity of the major metabolites of ziprasidone is available. Studies have indicated that the primary metabolites, ziprasidone sulfoxide and ziprasidone sulfone, exhibit low affinity for both serotonin 5-HT2A and dopamine D2 receptors. This suggests that these metabolites are unlikely to contribute significantly to the antipsychotic efficacy of the parent drug.

Bioactivity of Ziprasidone (Parent Compound)

In contrast to its metabolites, the bioactivity of ziprasidone is well-documented. It displays a broad receptor binding profile, which is summarized in the table below.

Table 1: Receptor Binding Affinity of Ziprasidone

| Receptor | Ki (nM) |

| Serotonin 5-HT2A | 0.4 |

| Serotonin 5-HT1A | 3.4 |

| Serotonin 5-HT2C | 1.3 |

| Serotonin 5-HT1D | 2 |

| Dopamine D2 | 4.8 |

| Dopamine D3 | 7.2 |

| Dopamine D4 | 3.9 |

| α1-Adrenergic | 10 |

| Histamine H1 | 47 |

| Muscarinic M1 | >1000 |

Data compiled from various sources.

Signaling Pathways of Ziprasidone

The therapeutic effects of ziprasidone are mediated through its interaction with multiple neurotransmitter systems. The primary signaling pathways are believed to involve the antagonism of dopamine D2 receptors in the mesolimbic pathway, which is associated with the alleviation of positive symptoms of schizophrenia, and the antagonism of serotonin 5-HT2A receptors, which may contribute to its efficacy against negative symptoms. Furthermore, its agonist activity at 5-HT1A receptors and inhibition of serotonin and norepinephrine (B1679862) reuptake may contribute to its antidepressant and anxiolytic properties.

Caption: Primary signaling pathways modulated by ziprasidone.

Experimental Protocols

To facilitate further research into the bioactivity of hydroxy ziprasidone and other metabolites, the following section provides a detailed, representative protocol for a standard in vitro receptor binding assay.

Experimental Protocol: In Vitro Radioligand Receptor Binding Assay

1. Objective: To determine the binding affinity (Ki) of a test compound (e.g., hydroxy ziprasidone) for a specific target receptor (e.g., dopamine D2 or serotonin 5-HT2A).

2. Materials:

-

Test compound (hydroxy ziprasidone)

-

Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2 receptors, [3H]-Ketanserin for 5-HT2A receptors)

-

Cell membranes expressing the target receptor

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2)

-

Non-specific binding competitor (e.g., Haloperidol for D2, Mianserin for 5-HT2A)

-

96-well microplates

-

Scintillation vials

-

Liquid scintillation cocktail

-

Scintillation counter

-

Filtration apparatus with glass fiber filters

3. Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Prepare a solution of the radioligand at a concentration close to its Kd value.

-

Prepare a high-concentration solution of the non-specific binding competitor.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to triplicate wells:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Assay buffer, radioligand, cell membranes, and the non-specific binding competitor.

-

Test Compound Binding: Assay buffer, radioligand, cell membranes, and the test compound at various concentrations.

-

-

-

Incubation:

-

Incubate the microplate at a specific temperature (e.g., room temperature or 37°C) for a predetermined duration to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus to separate the bound from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

-

Scintillation Counting:

-

Place the filters in scintillation vials.

-

Add liquid scintillation cocktail to each vial.

-

Measure the radioactivity in each vial using a scintillation counter.

-

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for the initial screening and characterization of the bioactivity of a test compound.

Caption: A general workflow for screening the bioactivity of a test compound.

Conclusion

While "hydroxy ziprasidone" is identified as an impurity of ziprasidone, there is a significant gap in the scientific literature regarding its specific bioactivity. Similarly, detailed pharmacological data for the major metabolites of ziprasidone are limited, although initial findings suggest they have low affinity for key therapeutic targets. The well-characterized, broad-spectrum bioactivity of the parent compound, ziprasidone, remains the primary driver of its clinical efficacy. Further exploratory studies, utilizing standard experimental protocols such as those outlined in this guide, are necessary to fully elucidate the potential pharmacological contributions of hydroxy ziprasidone and other metabolites to the overall clinical profile of ziprasidone.

References

- 1. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Ziprasidone | C21H21ClN4OS | CID 60854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ziprasidone: a novel antipsychotic agent with a unique human receptor binding profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

Unveiling Hydroxy Ziprasidone: A Potential Impurity in Ziprasidone Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of hydroxy ziprasidone (B1663615), a potential process-related impurity in the synthesis of the atypical antipsychotic drug, ziprasidone. The formation, identification, and quantification of this impurity are critical aspects of quality control in the manufacturing of ziprasidone to ensure its safety and efficacy. This document details the synthetic pathways leading to the formation of hydroxy ziprasidone, presents analytical methodologies for its detection, and summarizes quantitative data regarding its prevalence. Furthermore, it offers detailed experimental protocols and visual diagrams to elucidate the underlying chemical processes and analytical workflows.

Introduction to Ziprasidone and the Significance of Impurity Profiling

Ziprasidone is a well-established atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.[1] Its therapeutic efficacy is attributed to its unique antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1] The synthesis of active pharmaceutical ingredients (APIs) like ziprasidone is a multi-step process that can inadvertently lead to the formation of impurities. Regulatory bodies such as the International Council for Harmonisation (ICH) have stringent guidelines for the identification, qualification, and control of impurities in drug substances. The presence of impurities, even in trace amounts, can potentially impact the safety, efficacy, and stability of the final drug product.

Hydroxy ziprasidone has been identified as a potential process-related impurity in the synthesis of ziprasidone.[2][3] Its formation is primarily linked to a specific reduction step in the synthetic route. Therefore, a thorough understanding of its formation mechanism and the implementation of robust analytical controls are paramount for ensuring the quality of ziprasidone.

Formation and Chemical Structure of Hydroxy Ziprasidone

The most common synthetic route to ziprasidone involves the Friedel-Crafts acylation of 6-chlorooxindole (B1630528), followed by a reduction of the resulting ketone intermediate, 5-(2-chloroacetyl)-6-chloro-2-oxindole, and subsequent condensation with 3-(1-piperazinyl)-1,2-benzisothiazole (B29119).[4] Hydroxy ziprasidone emerges as a byproduct of the incomplete reduction of the keto group in 5-(2-chloroacetyl)-6-chloro-2-oxindole.

The chemical name for hydroxy ziprasidone is 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-1-hydroxyethyl]-6-chloro-1,3-dihydro-2H-indol-2-one. Its molecular formula is C21H21ClN4O2S, and its molecular weight is 428.94 g/mol .

The formation of hydroxy ziprasidone can be attributed to the use of reducing agents like triethylsilane in the presence of a strong acid such as trifluoroacetic acid. While the desired reaction is the complete reduction of the ketone to a methylene (B1212753) group, an incomplete reaction can yield the corresponding secondary alcohol, 5-(2-chloro-1-hydroxyethyl)-6-chlorooxindole. This alcohol intermediate can then react with 3-(1-piperazinyl)-1,2-benzisothiazole in a subsequent step to form the hydroxy ziprasidone impurity.

The mechanism of ketone reduction by triethylsilane and trifluoroacetic acid typically involves the protonation of the carbonyl oxygen by the acid, making the carbonyl carbon more electrophilic. This is followed by a hydride transfer from triethylsilane to the activated carbonyl carbon, leading to the formation of an alcohol intermediate. In the synthesis of ziprasidone, if this alcohol intermediate is not further reduced to the alkane, it can be carried over to the next synthetic step.

Quantitative Analysis of Hydroxy Ziprasidone Impurity

The control of hydroxy ziprasidone to acceptable levels is a critical quality attribute of the ziprasidone manufacturing process. While specific quantitative data across various manufacturing batches is often proprietary, literature and patents provide some insights into typical impurity levels. For instance, some studies have reported the presence of unidentified impurities in the range of 0.10% to 0.15% during the scale-up of ziprasidone hydrochloride synthesis, which could potentially include hydroxy ziprasidone. A patent on a ziprasidone process mentions that the final product may contain not more than about 1500 ppm (0.15%) of the hydroxy ziprasidone impurity.

| Impurity Name | Typical Specification Limit | Analytical Method | Reference |

| Hydroxy Ziprasidone | ≤ 0.15% | HPLC-UV | |

| Unspecified Impurities | ≤ 0.10% - 0.15% | HPLC-UV |

Experimental Protocols

Synthesis of Ziprasidone with Potential Formation of Hydroxy Ziprasidone

The following is a representative synthetic protocol adapted from literature, highlighting the step where hydroxy ziprasidone formation is likely.

Step 1: Friedel-Crafts Acylation of 6-Chlorooxindole

-

To a stirred suspension of 6-chlorooxindole in a suitable inert solvent (e.g., dichloromethane), add chloroacetyl chloride.

-

Cool the mixture in an ice bath and slowly add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Quench the reaction by carefully pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-(2-chloroacetyl)-6-chloro-2-oxindole.

Step 2: Reduction of 5-(2-chloroacetyl)-6-chloro-2-oxindole

-

Dissolve 5-(2-chloroacetyl)-6-chloro-2-oxindole in a strong acid, such as trifluoroacetic acid.

-

To this solution, add triethylsilane dropwise at a controlled temperature (e.g., 0-5 °C).

-

After the addition, allow the reaction to proceed at a slightly elevated temperature (e.g., 40-45 °C) for several hours. Incomplete reaction at this stage may lead to the formation of 5-(2-chloro-1-hydroxyethyl)-6-chlorooxindole.

-

Monitor the reaction for the disappearance of the starting material and the formation of the desired product, 5-(2-chloroethyl)-6-chlorooxindole.

-

Upon completion, quench the reaction with cold water and extract the product with a suitable organic solvent.

-

Wash the organic layer, dry, and concentrate to obtain the crude product containing a mixture of the desired product and the hydroxy intermediate.

Step 3: Condensation to form Ziprasidone and Hydroxy Ziprasidone

-

Combine the crude product from Step 2 with 3-(1-piperazinyl)-1,2-benzisothiazole in a suitable solvent (e.g., water or an organic solvent).

-

Add a base (e.g., sodium carbonate) and heat the mixture to reflux for several hours.

-

Cool the reaction mixture and isolate the crude ziprasidone, which may contain hydroxy ziprasidone, by filtration.

-

Purify the crude product by recrystallization or chromatography to reduce the level of hydroxy ziprasidone and other impurities.

Analytical Method for the Determination of Hydroxy Ziprasidone

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for the analysis of ziprasidone and its impurities.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

-